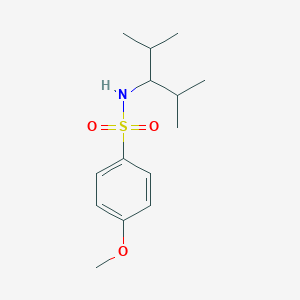![molecular formula C17H23NOS B296381 N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide, also known as BMS-204352, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being explored as a potential treatment for various conditions, including pain, inflammation, and anxiety.
Mécanisme D'action
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide can increase levels of endocannabinoids, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase levels of endocannabinoids, which can help to reduce pain and inflammation. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide is that it is a selective FAAH inhibitor, meaning that it specifically targets this enzyme without affecting other enzymes or receptors in the body. This makes it a potentially useful tool for studying the role of endocannabinoids in various biological processes.
However, one limitation of N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide is that it has relatively low potency compared to other FAAH inhibitors. This means that higher doses may be required to achieve the desired effects, which can increase the risk of side effects.
Orientations Futures
There are a number of potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide. One area of interest is its potential use as a treatment for anxiety and depression. Studies have shown that FAAH inhibitors can increase levels of endocannabinoids in the brain, which may help to regulate mood and reduce anxiety.
Another potential future direction is the development of more potent FAAH inhibitors that can achieve the desired effects at lower doses. This could help to reduce the risk of side effects and make these compounds more useful in a clinical setting.
Overall, N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide is a promising compound that has the potential to be used in a variety of therapeutic applications. Further research is needed to fully understand its mechanism of action and potential benefits, but it represents an exciting area of research in the field of cannabinoid pharmacology.
Méthodes De Synthèse
The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide involves a multi-step process that begins with the reaction of 4-methylthiophenol with bicyclo[2.2.1]hept-2-ene-7-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-2-methyl-1-propanol to yield the final product.
Applications De Recherche Scientifique
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of interest is its use as a potential treatment for pain. Studies have shown that FAAH inhibitors, including N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide, can increase levels of endocannabinoids, which are natural molecules that help to regulate pain and inflammation.
Propriétés
Formule moléculaire |
C17H23NOS |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(3-bicyclo[2.2.1]heptanyl)-2-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C17H23NOS/c1-11-3-7-15(8-4-11)20-12(2)17(19)18-16-10-13-5-6-14(16)9-13/h3-4,7-8,12-14,16H,5-6,9-10H2,1-2H3,(H,18,19) |
Clé InChI |
HLLMKAGHNZRMKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2CC3CCC2C3 |
SMILES canonique |
CC1=CC=C(C=C1)SC(C)C(=O)NC2CC3CCC2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296299.png)
![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296300.png)
![6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296303.png)
![3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole](/img/structure/B296305.png)
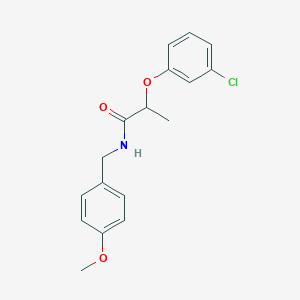
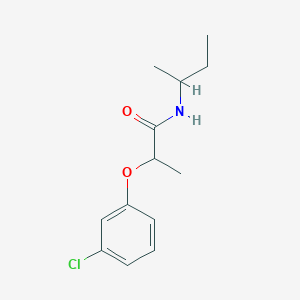
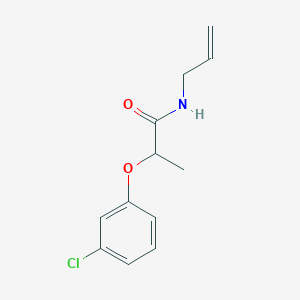
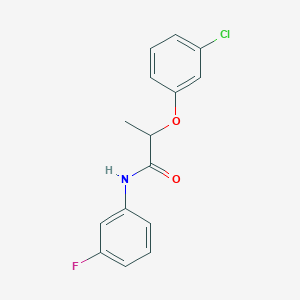
![N-(2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B296314.png)
amino]-N-isopropylacetamide](/img/structure/B296317.png)
amino]acetamide](/img/structure/B296319.png)
amino]-N,N-diethylacetamide](/img/structure/B296320.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B296322.png)
